N-(2-hydroxybenzylidene)-2-thiophenesulfonamide
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Overview
Description
N-(2-hydroxybenzylidene)-2-thiophenesulfonamide: is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of a primary amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxybenzylidene)-2-thiophenesulfonamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-thiophenesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxybenzylidene)-2-thiophenesulfonamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine by hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxybenzylidene)-2-thiophenesulfonamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties .
Biology: The compound exhibits biological activity, including antimicrobial and antioxidant properties. It has been investigated for its potential use in developing new antimicrobial agents .
Medicine: Research has shown that Schiff bases, including this compound, possess anticancer properties. They can induce cell cycle arrest and apoptosis in cancer cells .
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of N-(2-hydroxybenzylidene)-2-thiophenesulfonamide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their function. In cancer cells, it induces apoptosis by interfering with iron metabolism and modulating chromatin structure .
Comparison with Similar Compounds
- N-(2-hydroxybenzylidene)benzohydrazide
- N-(2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide
- N-(2-hydroxybenzylidene)cinnamohydrazide
Comparison: N-(2-hydroxybenzylidene)-2-thiophenesulfonamide is unique due to the presence of the thiophenesulfonamide moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9NO3S2 |
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Molecular Weight |
267.3 g/mol |
IUPAC Name |
(NE)-N-[(2-hydroxyphenyl)methylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9NO3S2/c13-10-5-2-1-4-9(10)8-12-17(14,15)11-6-3-7-16-11/h1-8,13H/b12-8+ |
InChI Key |
SZFYKLJMOLVNCV-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/S(=O)(=O)C2=CC=CS2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NS(=O)(=O)C2=CC=CS2)O |
Origin of Product |
United States |
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